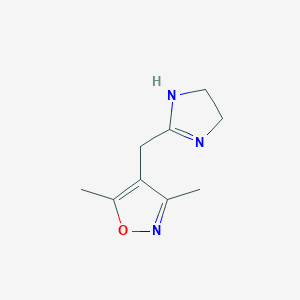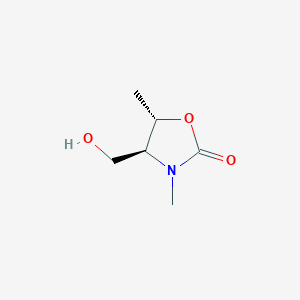
(4S,5S)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,5S)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a hydroxymethyl group and two methyl groups attached to an oxazolidinone ring. It is often used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5S)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one typically involves the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions. One common method involves the cyclization of N-protected amino alcohols with aldehydes or ketones, followed by deprotection to yield the desired oxazolidinone.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(4S,5S)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4S,5S)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of reactions.
Biology: Investigated for its potential as a scaffold in the design of biologically active molecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism by which (4S,5S)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one exerts its effects depends on its specific application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. The molecular targets and pathways involved vary based on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
(4S,5S)-4-(Hydroxymethyl)-5-methyloxazolidin-2-one: Similar structure but with one less methyl group.
(1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol: Contains a cyclohexane ring instead of an oxazolidinone ring.
Uniqueness
(4S,5S)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one is unique due to its specific stereochemistry and functional groups, which make it a valuable building block in organic synthesis and a versatile compound in various scientific research applications.
Propiedades
Fórmula molecular |
C6H11NO3 |
|---|---|
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
(4S,5S)-4-(hydroxymethyl)-3,5-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO3/c1-4-5(3-8)7(2)6(9)10-4/h4-5,8H,3H2,1-2H3/t4-,5-/m0/s1 |
Clave InChI |
CHZBLQZDFIBPDN-WHFBIAKZSA-N |
SMILES isomérico |
C[C@H]1[C@@H](N(C(=O)O1)C)CO |
SMILES canónico |
CC1C(N(C(=O)O1)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{1-[N-(2,6-Dichlorobenzoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B15207865.png)

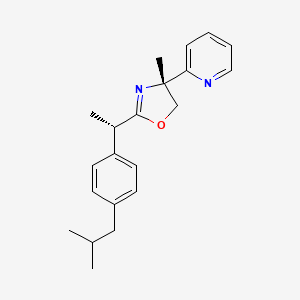
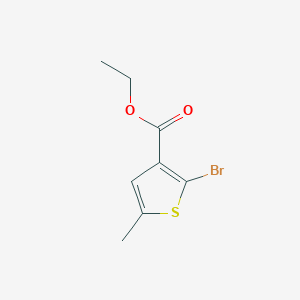


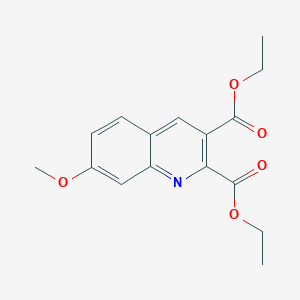

![3-(5-Methylthiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15207913.png)
![(4S,4'S)-2,2'-(Propane-2,2-diyl)bis(4-([1,1'-biphenyl]-4-yl)-4,5-dihydrooxazole)](/img/structure/B15207921.png)
![2-Methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207928.png)
